Cas no 402-76-6 (D-Leucine, N-(trifluoroacetyl)-)

N-(Trifluoroacetyl)-D-Leucine is a chiral, non-natural amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. The trifluoroacetyl (TFA) protecting group enhances stability and facilitates selective deprotection under mild conditions, making it valuable for complex peptide architectures. Its D-configuration is particularly advantageous in the design of protease-resistant peptides and bioactive compounds. The compound’s high purity and defined stereochemistry ensure reproducibility in synthetic applications. Additionally, the TFA group improves solubility in organic solvents, streamlining purification processes. This derivative is a preferred choice for researchers requiring precise control over peptide modifications and stereochemical integrity in drug development and biochemical studies.
D-Leucine, N-(trifluoroacetyl)- structure
402-76-6 structure
Product Name:D-Leucine, N-(trifluoroacetyl)-
CAS No:402-76-6
MF:C8H12F3NO3
MW:227.180993080139
CID:3968489
PubChem ID:14251808
Update Time:2025-06-09

D-Leucine, N-(trifluoroacetyl)- Chemical and Physical Properties

Names and Identifiers

    • D-Leucine, N-(trifluoroacetyl)-
    • D-Leucine, N-(2,2,2-trifluoroacetyl)-
    • (2,2,2-Trifluoroacetyl)-d-leucine
    • NTPXJGMMHSVWMF-RXMQYKEDSA-N
    • (2R)-4-methyl-2-(trifluoroacetamido)pentanoic acid
    • (2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid
    • EN300-5108964
    • 402-76-6
    • CS-0273780
    • AKOS017438291
    • Inchi: 1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m1/s1
    • InChI Key: NTPXJGMMHSVWMF-RXMQYKEDSA-N
    • SMILES: C(O)(=O)[C@@H](CC(C)C)NC(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 227.07692773Da
  • Monoisotopic Mass: 227.07692773Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 66.4Ų

D-Leucine, N-(trifluoroacetyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344450-50mg
(2,2,2-Trifluoroacetyl)-d-leucine
402-76-6 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on D-Leucine, N-(trifluoroacetyl)-

Recent Advances in the Study of D-Leucine, N-(trifluoroacetyl)- (CAS: 402-76-6) and Its Applications in Chemical Biology and Medicine

D-Leucine, N-(trifluoroacetyl)- (CAS: 402-76-6) is a modified amino acid derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its trifluoroacetyl group, serves as a crucial intermediate in the synthesis of peptides and peptidomimetics, which are pivotal in drug discovery and development. Recent studies have explored its role in enhancing the stability and bioavailability of therapeutic peptides, making it a valuable tool in the design of novel pharmaceuticals.

One of the key areas of research involving D-Leucine, N-(trifluoroacetyl)- is its application in the synthesis of protease-resistant peptides. The trifluoroacetyl group provides steric hindrance and electronic effects that protect the peptide backbone from enzymatic degradation, thereby improving its pharmacokinetic properties. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that incorporating this derivative into peptide sequences significantly increased their half-life in vivo, offering promising implications for the development of long-acting peptide therapeutics.

In addition to its role in peptide stabilization, D-Leucine, N-(trifluoroacetyl)- has been investigated for its potential in chiral synthesis and asymmetric catalysis. Researchers have utilized its unique stereochemical properties to facilitate the production of enantiomerically pure compounds, which are essential for the development of drugs with high specificity and reduced side effects. A recent preprint on *ChemRxiv* highlighted its use in the synthesis of chiral β-amino acids, which are building blocks for several FDA-approved drugs.

Furthermore, the compound's relevance extends to the field of chemical biology, where it is employed as a probe to study protein-protein interactions and enzyme mechanisms. Its trifluoroacetyl group can act as a spectroscopic label, enabling researchers to monitor biochemical processes using techniques such as NMR and mass spectrometry. A 2022 study in *ACS Chemical Biology* showcased its utility in elucidating the binding dynamics of leucine-rich repeat proteins, providing insights into their functional roles in disease pathways.

Despite its promising applications, challenges remain in the scalable synthesis and purification of D-Leucine, N-(trifluoroacetyl)-. Recent advancements in flow chemistry and green chemistry approaches have addressed some of these issues, as reported in a 2023 *Organic Process Research & Development* article. These innovations have streamlined the production process, reducing waste and improving yield, which is critical for its industrial adoption.

In conclusion, D-Leucine, N-(trifluoroacetyl)- (CAS: 402-76-6) continues to be a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications in peptide stabilization, chiral synthesis, and biochemical probing underscore its importance in advancing drug discovery and development. Ongoing research aims to further optimize its synthesis and explore new therapeutic avenues, solidifying its role as a cornerstone in modern medicinal chemistry.

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